molecular formula C15H13F3N6 B15113106 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine-4-carbonitrile

2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine-4-carbonitrile

Cat. No.: B15113106
M. Wt: 334.30 g/mol
InChI Key: WVYYCKCCNBZSBY-UHFFFAOYSA-N
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Description

2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine-4-carbonitrile is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring and a pyrimidine ring with a carbonitrile group. The unique structure of this compound makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 5-(trifluoromethyl)pyridine-2-amine through a series of reactions, including halogenation and amination.

    Piperazine Ring Formation: The pyridine intermediate is then reacted with piperazine under controlled conditions to form the piperazine-pyridine intermediate.

    Pyrimidine Ring Formation: The final step involves the reaction of the piperazine-pyridine intermediate with a suitable pyrimidine precursor, such as 4-chloropyrimidine-5-carbonitrile, under specific reaction conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce primary amines.

Scientific Research Applications

2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine-4-carbonitrile has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe in biological studies to investigate the interactions of small molecules with biological targets.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a lead compound in drug discovery for various diseases.

    Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

  • **2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanol
  • **2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid
  • **2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}benzamide

Uniqueness

Compared to similar compounds, 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine-4-carbonitrile is unique due to the presence of the pyrimidine-4-carbonitrile moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C15H13F3N6

Molecular Weight

334.30 g/mol

IUPAC Name

2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine-4-carbonitrile

InChI

InChI=1S/C15H13F3N6/c16-15(17,18)11-1-2-13(21-10-11)23-5-7-24(8-6-23)14-20-4-3-12(9-19)22-14/h1-4,10H,5-8H2

InChI Key

WVYYCKCCNBZSBY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NC=CC(=N3)C#N

Origin of Product

United States

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